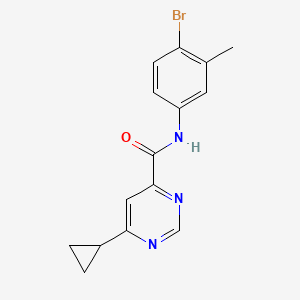

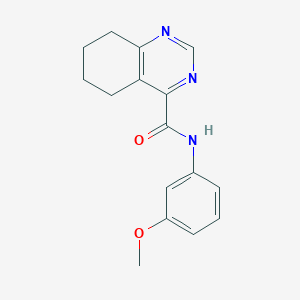

3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride often involves complex chemical reactions, including aminomethylation, nucleophilic addition, and cyclization. For instance, tertiary aminoalkanol hydrochlorides, which share structural similarities, are synthesized via aminomethylation of ketones with paraformaldehyde and morpholine, followed by nucleophilic addition of Grignard reagents and conversion into hydrochlorides (Isakhanyan et al., 2016). Such methods highlight the chemical flexibility and complexity in synthesizing morpholine derivatives.

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals detailed insights into their chemical configuration. Techniques such as IR and NMR spectroscopy are crucial for confirming the structures of synthesized compounds. The structural confirmation of tertiary aminoalkanol hydrochlorides, for example, relies on the absence of a carbonyl stretching band and the presence of OH stretching vibrations in their IR spectra, alongside broadened singlets for OH protons in H NMR spectra (Isakhanyan et al., 2016).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, reflecting their diverse chemical properties. For instance, the cyclization reactions and the subsequent formation of hydrochlorides illustrate the compounds' reactivity towards forming more stable structures. The chemical properties also include the potential for antibacterial activity, as seen in some tertiary aminoalkanol hydrochlorides (Isakhanyan et al., 2014).

Physical Properties Analysis

The physical properties, such as crystallinity and solubility, play a significant role in the compound's applications. The crystalline nature of many morpholine derivatives, as indicated by their synthesis and characterization studies, suggests solid-state stability which is essential for handling and storage (Isakhanyan et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their functional groups, which impart reactivity and potential biological activity. For example, the presence of the morpholine ring and amine group allows for nucleophilic addition reactions and the formation of various bioactive compounds. These properties are exploited in the synthesis of compounds with potential antitumor and antidepressive activities (Isakhanyan et al., 2016; Yuan, 2012).

Applications De Recherche Scientifique

Neuroprotective and Antidepressant Properties

3-Methyl-1-morpholin-4-ylbutan-2-amine hydrochloride has been studied for its potential in treating central nervous system disorders. Research has highlighted its neuroprotective, antiaddictive, and antidepressant-like activity in animal models. It demonstrates complex mechanisms of neuroprotection against neurodegenerative diseases, suggesting that its therapeutic effects might involve gentle activation of monoaminergic systems in the brain, alongside the inhibition of MAO-dependent oxidation and reduction of glutamate system activity (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Pharmacological Profile of Morpholine Derivatives

Morpholine, a core component of 3-Methyl-1-morpholin-4-ylbutan-2-amine hydrochloride, is present in various pharmacologically active compounds. Recent studies have explored the broad spectrum of pharmacological profiles of morpholine derivatives, indicating significant interest in this moiety due to its diverse pharmacological activities. This includes the development of methodologies for synthesizing novel morpholine and pyran analogues, highlighting their potential as pharmacophores with various biological applications (Asif & Imran, 2019).

Mécanisme D'action

The mechanism of action for this compound is not specified in the search results. Its effects would depend on its intended use, which could range from drug discovery to polymer synthesis.

Safety and Hazards

The compound is classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, and H332 . These statements indicate that the compound is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

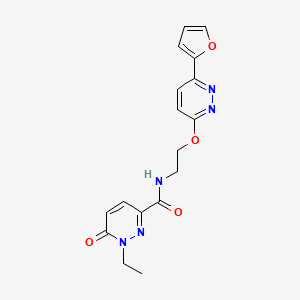

IUPAC Name |

3-methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-8(2)9(10)7-11-3-5-12-6-4-11;/h8-9H,3-7,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJBGOAQKCMOFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1CCOCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methylpyrazin-2-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485469.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485470.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)

![3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2485483.png)

![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)